N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide
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Overview
Description
N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide: is an organic compound with the molecular formula C11H12ClNOS It is characterized by the presence of an allyl group, a chlorophenyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 2-chlorothiophenol with allyl bromide to form an intermediate, which is then reacted with chloroacetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
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Step 1: Formation of Intermediate
Reactants: 2-chlorothiophenol, allyl bromide
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux
Product: Allyl 2-chlorophenyl sulfide
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Step 2: Formation of Final Product
Reactants: Allyl 2-chlorophenyl sulfide, chloroacetamide
Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone), reflux
Product: this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
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Oxidation
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Conditions: Room temperature, solvent (e.g., dichloromethane)
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Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous conditions, solvent (e.g., tetrahydrofuran)
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Substitution
Reagents: Various nucleophiles (e.g., amines, thiols)
Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted allyl derivatives
Scientific Research Applications
N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl group may facilitate binding to hydrophobic pockets in proteins, enhancing its biological effects.
Comparison with Similar Compounds
N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide can be compared with similar compounds such as:
- N-allyl-2-[(2-bromophenyl)sulfanyl]acetamide
- N-allyl-2-[(2-fluorophenyl)sulfanyl]acetamide
- N-allyl-2-[(2-methylphenyl)sulfanyl]acetamide
These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can influence their chemical reactivity and biological activity, making this compound unique in its specific interactions and effects.
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c1-2-7-13-11(14)8-15-10-6-4-3-5-9(10)12/h2-6H,1,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSUXGFPVBKLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CSC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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